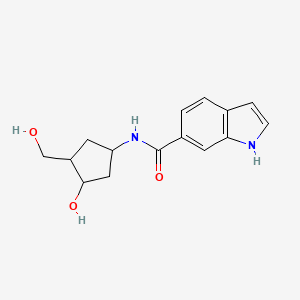
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana, but it is much more potent and selective in its effects on the endocannabinoid system.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
3-hydroxy-4-(hydroxymethyl)cyclopent-2-enone, 1H-indole-6-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Methanol, Ethyl acetate, Acetic acid, Sodium bicarbonate (NaHCO3), Wate
Reaction
Step 1: Protection of the hydroxyl group of 3-hydroxy-4-(hydroxymethyl)cyclopent-2-enone with acetic anhydride and pyridine to form the corresponding acetate., Step 2: Coupling of the protected cyclopentenone with 1H-indole-6-carboxylic acid using DCC and DIPEA in DMF to form the corresponding amide., Step 3: Deprotection of the acetate group using sodium bicarbonate in methanol to obtain the free hydroxyl group., Step 4: Cyclization of the hydroxyl group with the adjacent carbonyl group to form the cyclopentyl ring using acetic acid as a catalyst., Step 5: Purification of the crude product using column chromatography with ethyl acetate and methanol as eluents to obtain the final product.
Mécanisme D'action
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, including in the brain, spinal cord, and immune system. By binding to these receptors, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 can modulate various physiological processes, including pain perception, inflammation, and neuronal excitability.
Effets Biochimiques Et Physiologiques
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, as well as to protect against neuronal damage in models of neurodegenerative disease. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 in lab experiments is its high potency and selectivity for the endocannabinoid system. This allows researchers to more precisely study the effects of this compound on specific physiological processes. However, one limitation of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 is its potential for toxicity at high doses, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940. One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of pain, inflammation, and neurodegenerative disorders. Another area of interest is the development of more selective and less toxic synthetic cannabinoids that can target specific receptors in the endocannabinoid system. Overall, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 represents a promising area of research for the development of novel therapeutic agents with potential applications in a wide range of medical conditions.
Applications De Recherche Scientifique
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, epilepsy, and neurodegenerative disorders. This compound has been shown to have potent analgesic and anti-inflammatory effects, as well as anticonvulsant and neuroprotective properties.
Propriétés
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-8-11-5-12(7-14(11)19)17-15(20)10-2-1-9-3-4-16-13(9)6-10/h1-4,6,11-12,14,16,18-19H,5,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLNKJLKAXINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005694.png)
![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)
![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)
![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)
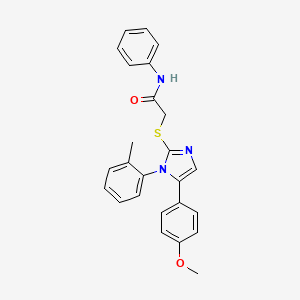
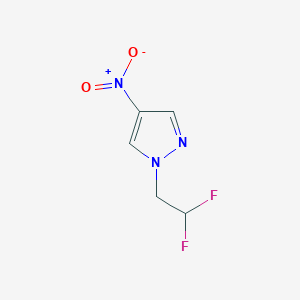

![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)
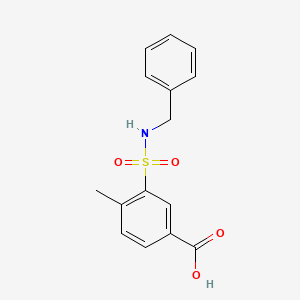
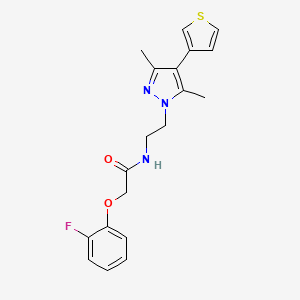
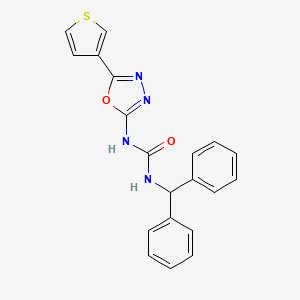
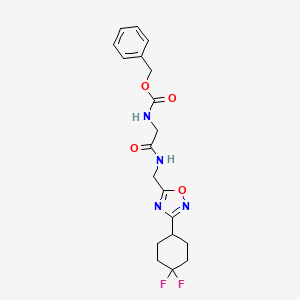
![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)